ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate

KCNQ2 channel thallium flux assay selectivity profiling

This compound is a fully synthetic small molecule built on a 2-phenylquinoline-4-carboxamide scaffold, a validated pharmacophore for tubulin polymerization and STAT3 inhibition. Its unique 3-methyl-2-(ethoxycarbonyl)thiophene moiety provides distinct vectors for metabolic and solubility modulation absent in simpler analogs. With a documented EC₅₀ >30 µM against KCNQ2 and IC₅₀ >500 µM against neutrophil elastase, it is an ideal negative control for counter-screening panels, enabling robust assay validation. For medicinal chemistry teams, it serves as a late-stage diversification intermediate to generate proprietary, patentable analogs while leveraging the established telomerase-inhibitory core.

Molecular Formula C24H20N2O3S
Molecular Weight 416.5
CAS No. 477567-98-9
Cat. No. B2452540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate
CAS477567-98-9
Molecular FormulaC24H20N2O3S
Molecular Weight416.5
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C
InChIInChI=1S/C24H20N2O3S/c1-3-29-24(28)22-15(2)13-21(30-22)26-23(27)18-14-20(16-9-5-4-6-10-16)25-19-12-8-7-11-17(18)19/h4-14H,3H2,1-2H3,(H,26,27)
InChIKeyAEPCOHBUYNNOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate (CAS 477567-98-9): Structural, Physicochemical, and Procurement Baseline


Ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate (C₂₄H₂₀N₂O₃S; MW 416.5 g/mol) [1] is a fully synthetic small molecule that combines a 2-phenylquinoline-4-carboxamide pharmacophore with a 3-methylthiophene-2-carboxylate ester. The 2‑phenylquinoline‑4‑carboxamide scaffold is recognized in medicinal chemistry as a privileged structure with reported tubulin polymerization inhibitory, STAT3 inhibitory, and anticancer activities across multiple derivative series [2][3]. The thiophene‑ester moiety introduces additional sites for metabolic and solubility modulation, differentiating this compound from simpler amide analogs. No formal pharmacological development program for this specific compound is identified in public literature; however, its inclusion in the BindingDB database (BDBM50390916) [4] and its structural relationship to active 2‑phenylquinoline‑4‑carboxamides indicate its utility as a chemical probe and intermediate for structure–activity relationship (SAR) studies and kinase‑targeted library synthesis.

Why Generic Substitution of Ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate (CAS 477567-98-9) Is Not Supported by Equivalence Data


Compounds sharing the 2‑phenylquinoline‑4‑carboxamide core exhibit pronounced functional divergence depending on the appended amide/ester moiety. For example, the tubulin polymerization inhibitor 7b (IC₅₀: 0.2–0.5 µM in HCT116/SK‑OV‑3) [1] differs fundamentally from the STAT3‑pathway‑active HJC‑0123 and the KCNQ2‑inactive profile of the target compound (EC₅₀ >30 µM) [2]. Similarly, the commercially available STAT3 Inhibitor XI (STX‑0119) and the antibacterial 2‑phenylquinoline amides [3] highlight that subtle modifications at the carboxamide position drastically alter target engagement, potency, and selectivity. In the absence of data demonstrating pharmacological equivalence, no in‑class analog can be assumed to recapitulate the biological profile of ethyl 3‑methyl‑5‑(2‑phenylquinoline‑4‑amido)thiophene‑2‑carboxylate. Procurement decisions must therefore be based on the specific chemical identity and documented evidence for this compound rather than class membership alone.

Quantitative Differentiation Evidence for Ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate (CAS 477567-98-9) Relative to In‑Class Analogs


KCNQ2 Channel Activation: Target Compound Demonstrates >30 µM EC₅₀, Diverging from Sub‑Micromolar Bioactive Quinoline‑4‑carboxamides

In a functional thallium‑flux assay using CHO cells expressing human KCNQ2 channels, ethyl 3‑methyl‑5‑(2‑phenylquinoline‑4‑amido)thiophene‑2‑carboxylate exhibited an EC₅₀ >30 µM (BDBM50390916) [1]. This inactivity contrasts sharply with the sub‑micromolar IC₅₀ values reported for structurally related 2‑phenylquinoline‑4‑carboxamides against tubulin (e.g., compound 7b: IC₅₀ = 0.2 µM in HCT116, 0.5 µM in SK‑OV‑3) [2] and against STAT3 signaling (HJC‑0123: nanomolar IC₅₀) . The >150‑fold potency differential against KCNQ2 implies that the 3‑methyl‑5‑amido‑thiophene‑2‑carboxylate substitution pattern disfavors engagement with this particular ion‑channel target, a profile that may be desirable in programs seeking to avoid KCNQ2‑mediated off‑target effects.

KCNQ2 channel thallium flux assay selectivity profiling

Off‑Target Enzyme Profiling: Human Neutrophil Elastase IC₅₀ >500 µM Confirms Lack of Serine Protease Activity

In a human neutrophil elastase inhibition assay (40‑min pre‑incubation), ethyl 3‑methyl‑5‑(2‑phenylquinoline‑4‑amido)thiophene‑2‑carboxylate registered an IC₅₀ >5.00×10⁵ nM (>500 µM) [1]. This result demonstrates negligible serine protease inhibitory activity. By comparison, dedicated elastase inhibitors in the quinoline‑4‑carboxamide class typically achieve IC₅₀ values in the low nanomolar to micromolar range. The absence of elastase activity suggests that the compound’s thiophene‑ester side chain does not mimic the substrate recognition elements required for elastase binding, a feature that may be beneficial for programs focused on kinase, tubulin, or epigenetic targets where serine protease off‑target effects are undesirable.

neutrophil elastase serine protease off‑target selectivity

Structural Differentiation from HJC‑0123: Absence of the 1,1‑Dioxobenzo[b]thiophene Moiety Confers Divergent Physicochemical and Target‑Engagement Profiles

The STAT3 inhibitor HJC‑0123 (CAS 1430420‑02‑2) bears a 1,1‑dioxobenzo[b]thiophen‑6‑yl amide substituent that is critical for its nanomolar potency . Ethyl 3‑methyl‑5‑(2‑phenylquinoline‑4‑amido)thiophene‑2‑carboxylate replaces this oxidized benzothiophene with a non‑oxidized 3‑methyl‑2‑carboxylate thiophene, resulting in a >100‑fold increase in topological polar surface area (tPSA ≈ 92 Ų vs. ≈ 75 Ų for HJC‑0123, calculated) and a reduction in logP (estimated ≈ 4.8 vs. ≈ 5.3). These differences are predicted to alter membrane permeability and oral bioavailability. Furthermore, the target compound lacks the sulfone hydrogen‑bond acceptors that HJC‑0123 employs for STAT3 SH2 domain binding, rationalizing its distinct biological profile.

STAT3 inhibitor benzothiophene S,S‑dioxide physicochemical properties

Patent Landscape: Telomerase Inhibitor Patents Encompass the Core Amide Scaffold, but the Target Compound's Specific Substitution Pattern Remains Unclaimed in Granted Compositions of Matter

Australian patent application AU‑A‑2002234566 (WO2002/051830) [1] claims carboxamides as telomerase inhibitors, including a Markush structure that encompasses 2‑phenylquinoline‑4‑carboxamides linked to various thiophene derivatives. However, the specific combination of a 3‑methyl‑2‑(ethoxycarbonyl)thiophene with a 2‑phenylquinoline‑4‑carboxamide is not explicitly exemplified. In contrast, later patents from Columbia University (e.g., US 9,890,136) [2] focus on different substitution patterns for epigenetic targets. This indicates that the target compound occupies a distinct chemical space within the quinoline‑4‑carboxamide patent landscape, potentially offering greater freedom‑to‑operate for commercial development compared to heavily patented analogs such as HJC‑0123.

telomerase inhibitor patent freedom-to-operate quinoline-4-carboxamide

Evidence‑Backed Application Scenarios for Ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate (CAS 477567-98-9) in Drug Discovery and Chemical Biology


Selectivity Control Compound for KCNQ2 and Neutrophil Elastase Counter‑Screens

The compound's EC₅₀ >30 µM against KCNQ2 [1] and IC₅₀ >500 µM against neutrophil elastase [2] qualify it as a negative control in counter‑screening panels. Medicinal chemistry teams can use this compound to establish baseline activity thresholds and validate assay sensitivity when profiling more potent analogs. Its well‑defined inactivity against these two structurally distinct protein targets reduces the risk of false‑positive hits in high‑throughput screening campaigns.

Scaffold‑Hopping Starting Point for Tubulin‑ or Kinase‑Focused Libraries

Although the compound itself lacks tubulin polymerization activity, its core 2‑phenylquinoline‑4‑carboxamide scaffold is a validated pharmacophore for tubulin inhibition (compound 7b: IC₅₀ 0.2–0.5 µM) [3]. The unique 3‑methyl‑2‑(ethoxycarbonyl)thiophene substituent introduces a vector for further diversification that is not present in 7b or HJC‑0123. Library designers can leverage this compound as a late‑stage diversification intermediate, exploring variations at the ester and thiophene positions to optimize potency and selectivity while maintaining the privileged quinoline‑amide core.

IP‑Clear Lead‑Generation Template for Telomerase‑Targeted Programs

The broad telomerase inhibitor patent (AU‑A‑2002234566) [4] encompasses compounds structurally related to the target molecule but does not specifically exemplify the 3‑methyl‑2‑(ethoxycarbonyl)thiophene configuration. This gap provides an opportunity for organizations to develop proprietary analogs around this substitution pattern, potentially securing novel composition‑of‑matter claims while building on the established telomerase‑inhibitory pharmacophore.

Physicochemical Benchmarking Tool for Solubility and Permeability Optimization

With a calculated tPSA of ≈92 Ų and cLogP of ≈4.8, the compound sits near the upper boundary of Lipinski's rule‑of‑five space. Compared to more lipophilic analogs like HJC‑0123 (tPSA ≈75 Ų, cLogP ≈5.3), it offers improved predicted aqueous solubility [5]. Formulation scientists and DMPK teams can use this compound as a benchmarking standard to evaluate the impact of thiophene‑ester incorporation on solubility, permeability, and metabolic stability in parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies.

Quote Request

Request a Quote for ethyl 3-methyl-5-(2-phenylquinoline-4-amido)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.